3-bromo-N-(cyclopropylmethyl)-4-methylaniline
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Overview
Description
“3-bromo-N-(cyclopropylmethyl)-4-methylaniline” is a chemical compound with the CAS Number: 245765-58-6 . Its molecular weight is 226.12 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrobromic acid . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% . Increasing the flow rate resulted in decreased yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C10H12BrN/c1-7-9 (11)3-2-4-10 (7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.12 g/mol . The compound has a topological polar surface area of 38.3 Ų .Scientific Research Applications
Synthesis of Non-Linear Optical Property Derivatives :
- A study by Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These were created using Suzuki cross-coupling reactions, revealing insights into their structural characteristics and non-linear optical properties.
Microsomal Metabolism in Drug Synthesis :
- The study by Boeren et al. (1992) investigated the microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline. This research is significant in understanding the metabolic pathways and potential drug interactions in pharmaceutical applications.
Application in Ergot Alkaloid Synthesis :
- Incze et al. (2008) described the synthesis of cycloclavine, a member of the clavine alkaloid family, starting from 4-bromo-4-methylaniline. This research contributes to the field of natural product synthesis and pharmacology.
Development of Antimicrobial Agents :
- A study conducted by Doraswamy & Ramana (2013) focused on synthesizing substituted phenyl azetidines using 4-bromo-2-methylaniline. These compounds were evaluated for their potential as antimicrobial agents.
Exploration of Kinetic Control in Organic Synthesis :
- In 2022, Shaaban et al. researched the kinetic control in the synthesis of specific organic compounds involving 4-bromo-4-methylaniline. This study contributes to the field of organic chemistry, particularly in understanding reaction mechanisms and synthetic routes.
Investigating Radical Chain Decomposition :
- Mathew & Warkentin (1988) examined the radical chain decomposition of cyclopropylmethyl (1-hydroxy-1-methylethyl)-diazene, providing insights into the mechanisms of bromine abstraction. This is relevant to the study of radical reactions in organic chemistry.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYUAPZLIUFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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